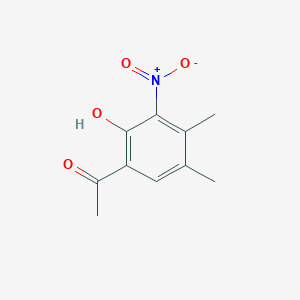
4'',5''-Dimethyl-2''-hydroxy-3''-nitroacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone: is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a nitro group (-NO2), a hydroxyl group (-OH), and two methyl groups (-CH3) attached to an acetophenone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone typically involves the nitration of 2-hydroxyacetophenone followed by methylation. One common method involves the use of m-nitroacetophenone as a starting material. The nitration process can be carried out using nitric acid and sulfuric acid as reagents. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods: Industrial production of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone may involve catalytic processes to enhance yield and purity. For instance, the use of metal catalysts such as copper acetate in the presence of acetic acid can facilitate the hydroxylation of m-nitroacetophenone to produce the desired compound .
化学反応の分析
Types of Reactions: 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are commonly used in hydrogenation reactions.
Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4’‘,5’‘-dimethyl-2’‘-oxo-3’'-nitroacetophenone.
Reduction: Formation of 4’‘,5’‘-dimethyl-2’‘-hydroxy-3’'-aminoacetophenone.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
科学的研究の応用
Chemistry: 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology: The compound’s nitro and hydroxyl groups allow it to interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions and other biochemical processes .
Medicine: Research is ongoing to explore the potential medicinal applications of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone. Its structural features suggest it could be used in the development of pharmaceuticals targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
作用機序
The mechanism of action of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .
類似化合物との比較
2-Hydroxy-3-nitroacetophenone: Similar structure but lacks the methyl groups.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Contains a furanone ring instead of an acetophenone backbone.
2,5-Dimethyl-4-hydroxy-3(2H)-furanone: Similar functional groups but different ring structure.
Uniqueness: 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone is unique due to the presence of both nitro and hydroxyl groups on an acetophenone backbone with additional methyl substitutions.
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
1-(2-hydroxy-4,5-dimethyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO4/c1-5-4-8(7(3)12)10(13)9(6(5)2)11(14)15/h4,13H,1-3H3 |
InChIキー |
CNMHPLQSONTTSK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















